

AT13148: A Multi-faceted Approach to Inducing Apoptosis in Cancer Cells

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, multi-AGC kinase inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying **AT13148**-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. By targeting multiple nodes within critical cell survival pathways, **AT13148** presents a distinct and effective strategy for promoting programmed cell death in malignant cells.

Core Mechanism of Action: Inhibition of AGC Kinases to Trigger Apoptosis

AT13148 functions as an ATP-competitive inhibitor of several members of the AGC kinase family, which are pivotal regulators of cell growth, proliferation, and survival.[1] Deregulation of these kinases is a common driver in a multitude of cancers. The primary targets of **AT13148** include AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By simultaneously blocking these key survival signals, **AT13148** effectively shifts the cellular balance towards apoptosis.



The induction of apoptosis by **AT13148** has been observed to be concentration and time-dependent in various cancer cell lines, including those with HER2-positive, PIK3CA-mutant, and PTEN-deficient backgrounds.[1] Notably, gene expression studies have revealed that **AT13148** has a predominant effect on apoptosis-related genes, distinguishing its mechanism from more selective AKT inhibitors which primarily modulate cell-cycle genes.[1]

Quantitative Data: Inhibitory Profile and Cellular Potency

The efficacy of **AT13148** is underscored by its potent inhibition of key AGC kinases and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AT13148

Kinase	IC50 (nM)
AKT1	38[2][3]
AKT2	402[2][3]
AKT3	50[3]
p70S6K	8[2]
PKA	3[2]
ROCK I	6[2][3]
ROCK II	4[2][3]

Table 2: In Vitro Cytotoxicity of AT13148 in Human Cancer Cell Lines



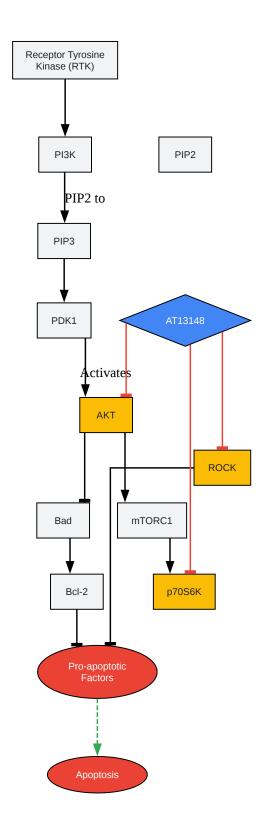
Cell Line	Cancer Type	Genetic Background	IC50 (μM)
BT474	Breast	HER2-positive, PIK3CA-mutant	Not explicitly stated
PC3	Prostate	PTEN-deficient	Not explicitly stated
MES-SA	Uterine	PTEN-deficient	Not explicitly stated
HGC-27	Gastric	Not specified	Potent cytotoxic effects reported
AGS	Gastric	Not specified	Potent cytotoxic effects reported
SNU-601	Gastric	Not specified	Potent cytotoxic effects reported
N87	Gastric	Not specified	Potent cytotoxic effects reported
MKN-28	Gastric	Not specified	Potent cytotoxic effects reported

Note: While potent activity was reported, specific IC50 values for apoptosis induction in these cell lines were not detailed in the provided search results.

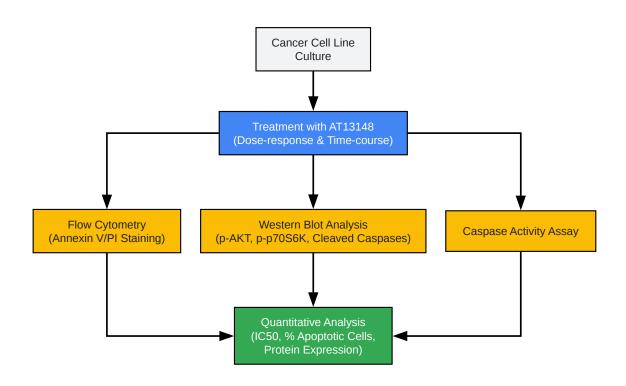
Signaling Pathways and Experimental Workflows Signaling Pathway of AT13148-Induced Apoptosis

AT13148 triggers apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key nodes targeted by **AT13148** and the downstream consequences leading to apoptosis.









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References

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